molecular formula C5H2Cl2N2O4S B3013873 2-Chloro-5-nitropyridine-3-sulfonyl chloride CAS No. 6684-05-5

2-Chloro-5-nitropyridine-3-sulfonyl chloride

Cat. No.: B3013873
CAS No.: 6684-05-5
M. Wt: 257.04
InChI Key: FNUOJWVXAFKPJE-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-5-nitropyridine-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is investigated for its potential biological activity and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 2-Chloro-5-nitropyridine-3-sulfonyl chloride typically involves the chlorination of 5-nitropyridine-3-sulfonyl chloride. The reaction conditions often include the use of thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-5-nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine and sulfonyl chloride groups are reactive sites that can undergo substitution and addition reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

2-Chloro-5-nitropyridine-3-sulfonyl chloride can be compared with similar compounds such as:

    2-Chloro-5-nitropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

    5-Nitropyridine-3-sulfonyl chloride: Lacks the chlorine atom, affecting its reactivity towards nucleophiles.

    2-Chloro-3-nitropyridine: Lacks the sulfonyl chloride group, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its combination of reactive sites, which allows it to participate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

2-chloro-5-nitropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O4S/c6-5-4(14(7,12)13)1-3(2-8-5)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUOJWVXAFKPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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